N'-methyl-N'-oxobenzenecarboximidamide
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Overview
Description
N’-methyl-N’-oxobenzenecarboximidamide, also known by its IUPAC name (E)-1-amino-N-methyl-1-phenylmethanimine oxide, is a chemical compound with the molecular formula C8H10N2O. It is characterized by its unique structure, which includes a phenyl group attached to a methanimine oxide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N’-oxobenzenecarboximidamide typically involves the reaction of N-methylbenzamide with an oxidizing agent. One common method includes the use of hydrogen peroxide (H2O2) in the presence of a catalyst such as sodium tungstate (Na2WO4). The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of N’-methyl-N’-oxobenzenecarboximidamide may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of raw materials make it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N’-methyl-N’-oxobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form N-methyl-N’-oxobenzenecarboximidamide derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and sodium tungstate (Na2WO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of N’-methyl-N’-oxobenzenecarboximidamide, which can be tailored for specific applications in research and industry .
Scientific Research Applications
N’-methyl-N’-oxobenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-methyl-N’-oxobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
N-methylbenzamide: A precursor in the synthesis of N’-methyl-N’-oxobenzenecarboximidamide.
Benzamide: Lacks the methyl and oxime groups, resulting in different reactivity and applications.
N-methyl-N’-oxobenzamide: Similar structure but different functional groups, leading to distinct chemical properties.
Properties
IUPAC Name |
N-hydroxy-N-methylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(11)8(9)7-5-3-2-4-6-7/h2-6,9,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMFWPWFRSAEJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=N)C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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